molecular formula C12H12BrNO3 B2575413 5-bromo-N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide CAS No. 1788674-59-8

5-bromo-N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide

Cat. No.: B2575413
CAS No.: 1788674-59-8
M. Wt: 298.136
InChI Key: OPGZXDXOCJPEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide is a small molecule compound of significant interest in organic and medicinal chemistry research. It features a furan-2-carboxamide core substituted with a bromine atom at the 5-position and a 1-(furan-3-yl)propan-2-yl group on the amide nitrogen. This specific structure, incorporating two furan rings and a bromine atom, makes it a versatile intermediate for the synthesis of more complex molecules and a candidate for the development of novel pharmacologically active agents. Furan-containing compounds are prevalent in many natural products and are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and cytotoxic properties (Olyaei & Sadeghpour, 2020). The presence of the bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. This compound is particularly valuable in high-throughput screening as a building block for the discovery of new enzyme inhibitors or receptor modulators. It is supplied as a high-purity material to ensure consistent and reliable research outcomes. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-8(6-9-4-5-16-7-9)14-12(15)10-2-3-11(13)17-10/h2-5,7-8H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGZXDXOCJPEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-bromo-N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

5-bromo-N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-bromo-N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors in microbial cells, disrupting their normal function and leading to cell death . The exact molecular pathways involved are still under investigation, but the compound’s structure suggests it may interfere with essential biological processes in target organisms.

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

5-Bromo-N-(propan-2-yl)furan-2-carboxamide

  • Structure : Lacks the furan-3-yl group, replaced by a simple isopropyl chain.
  • Properties : Reduced steric hindrance and lipophilicity compared to the target compound.
  • Application : Serves as a precursor for more complex derivatives .

5-Bromo-N-(4-isopropylphenyl)furan-2-carboxamide

  • Structure : Features a bulky 4-isopropylphenyl group.
  • Properties : Higher molecular weight (322.15 g/mol) and logP (estimated ~3.5), enhancing membrane permeability .

5-Bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]furan-2-carboxamide

  • Structure : Incorporates a pyrrolidinyl group and chloro substituent.
  • Properties : Increased molecular weight (369.64 g/mol) and XLogP3 (4.4), suggesting improved bioavailability .

Thiourea Derivatives

5-Bromo-N-[(2-methoxyphenyl)carbamothioyl]furan-2-carboxamide Structure: Replaces the amide oxygen with a thioamide group and adds a 2-methoxyphenyl substituent.

5-Bromo-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide Structure: Combines trichloroethyl and thiourea moieties. Properties: High halogen content increases electrophilicity, which may influence reactivity in biological systems .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Rotatable Bonds Hydrogen Bond Acceptors
Target Compound C₁₃H₁₃BrN₂O₃ 325.16 ~2.8 5 3
5-Bromo-N-(propan-2-yl)furan-2-carboxamide C₈H₁₀BrNO₂ 232.08 1.9 3 2
5-Bromo-N-[4-(prop-2-en-1-yloxy)phenyl]furan-2-carboxamide C₁₄H₁₂BrNO₃ 322.15 3.2 4 3
5-Bromo-N-(3-chloro-4-pyrrolidin-1-ylphenyl)furan-2-carboxamide C₁₆H₁₅BrClN₂O₂ 369.64 4.4 3 3

Key Observations :

  • The target compound’s furan-3-yl propan-2-yl group increases molecular weight and lipophilicity compared to simpler alkyl derivatives.
  • Thiourea derivatives exhibit higher hydrogen-bond acceptor counts, enhancing solubility and target interaction .

Biological Activity

5-Bromo-N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with bromo compounds under controlled conditions. The structural confirmation is usually achieved through techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity

Anticancer Activity : Recent studies have indicated that compounds with similar furan structures exhibit significant anticancer properties. For instance, derivatives of furan have shown to inhibit various cancer cell lines, suggesting that this compound may also possess similar activity. In vitro assays have demonstrated that furan-based compounds can induce apoptosis in cancer cells, leading to reduced proliferation rates.

Antimicrobial Properties : The compound’s structural characteristics suggest potential antimicrobial activity. Research has shown that related furan derivatives can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives often range from 3.12 to 12.5 μg/mL, indicating a promising antibacterial profile.

Anti-inflammatory Effects : Inflammation is a critical target for many therapeutic agents. Compounds structurally related to this compound have been evaluated for their anti-inflammatory properties, showing effectiveness in reducing inflammatory markers in cellular models.

Case Study 1: Anticancer Evaluation

In a study conducted by Flynn et al., various benzo[b]furan derivatives were evaluated against multiple cancer cell lines. One derivative demonstrated an IC50 value of 24 nM against the FM3A/0 cell line, which is comparable to standard anticancer drugs. This suggests that structural modifications in furan-containing compounds can lead to enhanced biological activity.

CompoundCell LineIC50 (nM)
Compound AFM3A/024
CA-4 (standard)FM3A/042

Case Study 2: Antimicrobial Activity

A study on pyrrole benzamide derivatives highlighted their antibacterial efficacy compared to traditional antibiotics. The MIC values were significantly lower than those of controls, indicating that modifications in the furan structure can enhance antimicrobial properties.

CompoundPathogenMIC (μg/mL)
Pyrrole DerivativeStaphylococcus aureus3.12
Ciprofloxacin (control)Staphylococcus aureus2

Structure-Activity Relationship (SAR)

Understanding the SAR of furan derivatives is crucial for drug design. Modifications at specific positions on the furan ring can lead to variations in biological activity. For instance, introducing halogen groups or alkyl chains can significantly alter the compound's interaction with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.